molecular formula C10H13NO2 B13009604 (2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid

Cat. No.: B13009604
M. Wt: 179.22 g/mol
InChI Key: RAXDTKWYXLIFNK-VIFPVBQESA-N
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Description

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,4-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides are often used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the chiral center and the functional groups of the compound. The pathways involved could include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylacetic acid: Lacks the methyl substitutions on the phenyl ring.

    2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl group at the 4 position.

    2-Amino-2-(2,4-dimethoxyphenyl)acetic acid: Contains methoxy groups instead of methyl groups.

Uniqueness

(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

RAXDTKWYXLIFNK-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)C

Origin of Product

United States

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